Indirubin-5-sulfonate (CAS: 244021-67-8), frequently designated as E226, is a synthetic bis-indole alkaloid derivative and a nanomolar-range, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β) [1]. While the parent compound, indirubin, is a known active constituent of traditional formulations, its utility in modern scientific workflows is severely restricted by its extreme hydrophobicity. The targeted introduction of a sulfonate moiety at the 5-position fundamentally transforms the molecule's physicochemical profile, conferring high aqueous solubility without compromising its kinase inhibitory potency . This structural optimization makes Indirubin-5-sulfonate a highly practical procurement choice for laboratories requiring reliable, vehicle-free dosing in cell-based assays, in vivo pharmacology, and high-throughput kinase screening campaigns [2].
Procuring unmodified indirubin or non-sulfonated analogs (such as indirubin-3'-oxime) as generic class substitutes introduces critical points of failure in both formulation and target engagement [1]. Unmodified indirubin is practically insoluble in aqueous media, necessitating high concentrations of organic solvents like DMSO to achieve working concentrations . In cell-based apoptosis or cell cycle assays, this heavy DMSO dependence frequently introduces vehicle-related cytotoxicity, confounding experimental readouts. In vivo, it complicates dosing regimens and limits bioavailability. Furthermore, from a structural biology perspective, unmodified indirubins rely solely on lipophilic and standard hydrogen bond interactions within the kinase ATP-binding pocket. They lack the critical anionic sulfonate group that forms a strong ionic bond with the protonated Lys33 residue in the CDK2 active site, resulting in lower binding affinity and reduced target residence time compared to Indirubin-5-sulfonate [2].
The primary procurement advantage of Indirubin-5-sulfonate over its parent compound is its significantly improved processability. While unmodified indirubin is highly hydrophobic and virtually insoluble in water, the 5-sulfonate modification enables aqueous solubility up to 10 mM . This allows for the preparation of screening-compatible stock solutions and direct dilution into aqueous media without relying on DMSO [1].
| Evidence Dimension | Aqueous Solubility Limit |
| Target Compound Data | 10 mM in water |
| Comparator Or Baseline | Unmodified Indirubin (Insoluble / <0.005 g/L in aqueous media) |
| Quantified Difference | Orders of magnitude improvement in aqueous solubility |
| Conditions | Standard laboratory aqueous formulation at room temperature |
Eliminates DMSO-induced cytotoxicity in sensitive cell-based assays and simplifies vehicle formulation for in vivo dosing.
Indirubin-5-sulfonate achieves nanomolar-range inhibition of CDK2/cyclin A (IC50 = 35 nM) by exploiting a specific structural interaction unavailable to standard indirubins [1]. Crystallographic data confirms that the 5-sulfonate anion forms a strong ionic bond with the protonated amino group of Lys33 in the CDK2 ATP-binding pocket. This charge interaction significantly increases binding affinity compared to the parent compound, which relies only on lipophilic and hydrogen bond interactions[2].
| Evidence Dimension | Target Binding Mechanism & Potency |
| Target Compound Data | IC50 = 35 nM (CDK2/cyclin A) via Lys33 ionic interaction |
| Comparator Or Baseline | Unmodified Indirubin (Lacks anionic sulfonate anchor, lower baseline affinity) |
| Quantified Difference | Nanomolar potency driven by a specific, structurally validated ionic bond |
| Conditions | In vitro kinase assay and X-ray crystallography of CDK2-inhibitor complexes |
Ensures highly stable target engagement and reliable dose-response curves in kinase screening campaigns.
When selecting a kinase inhibitor for complex biological models, defined selectivity is critical. Indirubin-5-sulfonate has been crystallographically and kinetically profiled against off-target metabolic enzymes such as Glycogen Phosphorylase b (GPb). It demonstrates a Ki of 13.8 µM against GPb, compared to its 35 nM IC50 for CDK2 [1]. This establishes a robust ~400-fold selectivity window, ensuring that observed cellular phenotypes are driven by CDK/GSK-3 inhibition rather than off-target metabolic interference [2].
| Evidence Dimension | Enzyme Selectivity (CDK2 vs. GPb) |
| Target Compound Data | CDK2 IC50 = 35 nM |
| Comparator Or Baseline | GPb Ki = 13.8 µM |
| Quantified Difference | ~400-fold higher affinity for CDK2 over Glycogen Phosphorylase b |
| Conditions | Kinetic analysis of isolated enzymes |
Provides researchers with a quantified experimental window, validating its use as a selective probe in complex cellular environments.
Because Indirubin-5-sulfonate achieves 10 mM solubility in water, it is a highly suitable indirubin derivative for in vivo rodent studies. Researchers can formulate dosing solutions using sterile saline or water, completely avoiding the high DMSO concentrations required by unmodified indirubins, thereby eliminating vehicle-induced toxicity and confounding metabolic effects during systemic administration .
With a well-characterized IC50 of 35 nM for CDK2/cyclin A and a proven ~400-fold selectivity window over metabolic enzymes like glycogen phosphorylase, Indirubin-5-sulfonate serves as a robust positive control. Its aqueous processability ensures reproducible automated liquid handling without the precipitation risks associated with highly lipophilic analogs [1].
In cancer biology studies investigating G1/S or G2/M phase arrest, the use of Indirubin-5-sulfonate allows for sub-micromolar target engagement (via strong Lys33 ionic anchoring) without organic solvent interference. This is particularly critical in primary cell cultures or sensitive lines where DMSO artifacts can falsely mimic or mask apoptotic readouts [2].